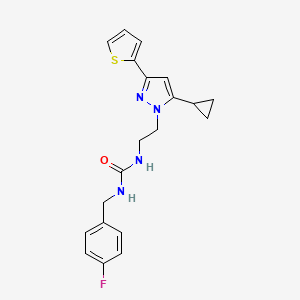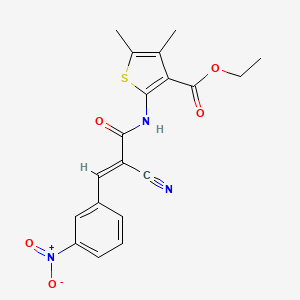![molecular formula C10H14O B2470434 ビシクロ[6.1.0]ノン-4-イン-9-イルメタノール CAS No. 1379662-52-8](/img/structure/B2470434.png)
ビシクロ[6.1.0]ノン-4-イン-9-イルメタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[6.1.0]non-4-yn-9-ylmethanol is a prominent strained-alkyne scaffold in chemical biology. This compound is known for its unique structure, which includes a bicyclic ring system with a strained alkyne group. It is widely used in various chemical reactions and has significant applications in scientific research, particularly in the field of bioorthogonal chemistry.
科学的研究の応用
Bicyclo[6.1.0]non-4-yn-9-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in bioorthogonal chemistry for labeling and imaging of biomolecules.
Industry: The compound is used in the production of stable molecular probes and other industrial chemicals.
作用機序
Target of Action
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) is a prominent strained-alkyne scaffold in chemical biology . Its primary targets are azide-tagged biomolecules . These biomolecules can be various proteins, nucleic acids, or other cellular components that have been chemically modified to carry an azide group.
Mode of Action
BCN alcohol interacts with its targets through a bioorthogonal reaction known as strain-promoted azide–alkyne cycloaddition (SPAAC) . In this reaction, the BCN group on the compound reacts with azide groups on the target biomolecules, forming a stable triazole linkage .
Biochemical Pathways
Instead, it provides a tool for labeling biomolecules, detecting and quantifying reactive metabolites, or controlling the liberation of an active substance . The resulting triazole products are stable and can be used for various applications in chemical biology .
Result of Action
The primary result of BCN alcohol’s action is the formation of a stable triazole linkage with azide-tagged biomolecules . This allows for precise chemical reactions in biological media, enabling the labeling of biomolecules, the detection and quantification of reactive metabolites, or the controlled liberation of an active substance .
Action Environment
The action of BCN alcohol is influenced by the complexity of the biological environment. The compound is designed to be chemoselective, reacting selectively with azide-tagged biomolecules without interfering with surrounding biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]non-4-yn-9-ylmethanol typically involves the formation of the bicyclic ring system followed by the introduction of the alkyne group. One common method involves the cyclization of a suitable precursor, such as a linear alkyne, under specific reaction conditions. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of Bicyclo[6.1.0]non-4-yn-9-ylmethanol may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound in larger quantities while maintaining high purity and yield .
化学反応の分析
Types of Reactions
Bicyclo[6.1.0]non-4-yn-9-ylmethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong acids or bases to facilitate the replacement of the hydroxyl group .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Bicyclo[6.1.0]non-4-yn-9-ylmethanol can yield Bicyclo[6.1.0]non-4-yn-9-one or Bicyclo[6.1.0]non-4-yn-9-carboxylic acid .
類似化合物との比較
Similar Compounds
Dibenzocyclooctyne: Another strained alkyne used in bioorthogonal chemistry.
Cyclooctyne: A simpler alkyne with similar reactivity but less strain.
Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate: A derivative of Bicyclo[6.1.0]non-4-yn-9-ylmethanol with additional functional groups.
Uniqueness
Bicyclo[6.1.0]non-4-yn-9-ylmethanol is unique due to its high strain energy, which enhances its reactivity in click chemistry reactions. This makes it more efficient and selective compared to other strained alkynes, providing better results in bioorthogonal labeling and imaging applications .
特性
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVXZMGWYBICRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2CO)CCC#C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379662-52-8 |
Source


|
| Record name | {bicyclo[6.1.0]non-4-yn-9-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2470357.png)
![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2470358.png)
![3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2470359.png)

![2-chloro-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one](/img/structure/B2470362.png)
![ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2470364.png)


![8-(4-ethoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2470368.png)
![1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2470371.png)

